N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide, also known as Sulfasalazine, is a drug that has been used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a prodrug that is metabolized to 5-aminosalicylic acid (5-ASA) and sulfapyridine in the colon. Sulfasalazine has been extensively studied for its mechanism of action and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of sulfasalazine is not fully understood. It is believed that the drug exerts its anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are inflammatory mediators. N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee also inhibits the production of reactive oxygen species and cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee also inhibits the production of reactive oxygen species and cytokines, which are involved in the inflammatory response. In addition, sulfasalazine has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, sulfasalazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, sulfasalazine can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on sulfasalazine. One potential area of research is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for sulfasalazine. For example, sulfasalazine has been shown to have antitumor effects in some studies, and further research in this area could lead to the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of sulfasalazine and its off-target effects.
Synthesis Methods
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzoic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then treated with sulfuric acid to form the final product, sulfasalazine.
Scientific Research Applications
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee has been used in various scientific research applications. It has been studied for its potential use in the treatment of various diseases such as ulcerative colitis, Crohn's disease, and rheumatoid arthritis. N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamidee has been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-5-7-13(8-6-10)21(19,20)17-12-4-2-3-11(9-12)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXHQVRCDLTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258687 |
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